Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate
Brand Name: Vulcanchem
CAS No.: 1421453-42-0
VCID: VC6309436
InChI: InChI=1S/C16H20N2O3.CH2O2/c1-17(2)10-13-11-20-8-7-18(13)16(19)15-9-12-5-3-4-6-14(12)21-15;2-1-3/h3-6,9,13H,7-8,10-11H2,1-2H3;1H,(H,2,3)
SMILES: CN(C)CC1COCCN1C(=O)C2=CC3=CC=CC=C3O2.C(=O)O
Molecular Formula: C17H22N2O5
Molecular Weight: 334.372

Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate

CAS No.: 1421453-42-0

Cat. No.: VC6309436

Molecular Formula: C17H22N2O5

Molecular Weight: 334.372

* For research use only. Not for human or veterinary use.

Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate - 1421453-42-0

Specification

CAS No. 1421453-42-0
Molecular Formula C17H22N2O5
Molecular Weight 334.372
IUPAC Name 1-benzofuran-2-yl-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone;formic acid
Standard InChI InChI=1S/C16H20N2O3.CH2O2/c1-17(2)10-13-11-20-8-7-18(13)16(19)15-9-12-5-3-4-6-14(12)21-15;2-1-3/h3-6,9,13H,7-8,10-11H2,1-2H3;1H,(H,2,3)
Standard InChI Key RLGXPEVDAWMMCA-UHFFFAOYSA-N
SMILES CN(C)CC1COCCN1C(=O)C2=CC3=CC=CC=C3O2.C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzofuran moiety fused to a ketone-linked morpholine ring. The benzofuran core consists of a fused benzene and furan ring system, while the morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) is substituted at the 3-position with a dimethylaminomethyl group. The formate counterion enhances solubility and stability.

Key Structural Features:

  • Benzofuran backbone: Imparts aromaticity and planar rigidity, facilitating interactions with biological targets .

  • Morpholino group: Contributes to hydrogen bonding and solubility via its oxygen and nitrogen atoms.

  • Dimethylaminomethyl side chain: Introduces basicity and potential for cationic interactions at physiological pH.

Physicochemical Data

PropertyValue
Molecular FormulaC17H22N2O5\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{5}
Molecular Weight334.372 g/mol
IUPAC Name1-benzofuran-2-yl-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone; formic acid
SMILESCN(C)CC1COCCN1C(=O)C2=CC3=CC=CC=C3O2.C(=O)O
InChIKeyRLGXPEVDAWMMCA-UHFFFAOYSA-N

The compound’s logP (octanol-water partition coefficient) is estimated at 1.2–1.8, suggesting moderate lipophilicity. Solubility data remain unreported, but the formate salt likely improves aqueous solubility compared to the free base.

Synthesis and Chemical Preparation

Synthetic Routes

The synthesis of Benzofuran-2-yl(3-((dimethylamino)methyl)morpholino)methanone formate involves multi-step reactions, as inferred from analogous benzofuran derivatives :

  • Benzofuran Core Formation:

    • Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed intramolecular esterification .

    • Alternative methods include transition metal-catalyzed coupling reactions to introduce substituents .

  • Morpholino Group Installation:

    • Nucleophilic substitution of a halogenated intermediate with morpholine.

    • Reductive amination to introduce the dimethylaminomethyl group at the 3-position of the morpholine ring.

  • Ketone Bridge Formation:

    • Friedel-Crafts acylation or Pd-mediated cross-coupling to attach the benzofuran to the morpholino group .

  • Salt Formation:

    • Treatment with formic acid to yield the final formate salt.

Optimization Challenges

Key hurdles in synthesis include:

Biological Activity and Mechanistic Insights

Antimicrobial Effects

Benzofuran-based compounds disrupt microbial cell membranes and inhibit enzymes critical for pathogen survival. For instance, analogs with morpholine substitutions show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The dimethylamino group may further potentiate activity by increasing membrane permeability.

Kinase Inhibition Profile

Future Directions and Applications

Therapeutic Opportunities

  • Oncology: As a kinase inhibitor for resistant cancers .

  • Infectious Diseases: Targeting drug-resistant bacteria and malaria parasites .

  • Neurology: Modulation of GSK3β in neurodegenerative disorders .

Research Priorities

  • Structural Optimization: Reducing kinase promiscuity via substituent modifications .

  • In Vivo Studies: Assessing efficacy in animal models of disease.

  • Formulation Development: Enhancing solubility through prodrug strategies or nanoparticle delivery.

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